molecular formula C25H20N6O B5970160 2-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-1-NAPHTHOL

2-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-1-NAPHTHOL

Cat. No.: B5970160
M. Wt: 420.5 g/mol
InChI Key: LWNFFDMILQACHZ-UHFFFAOYSA-N
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Description

2-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-1-NAPHTHOL is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which is known for its significant biological activities, including potential anticancer properties .

Properties

IUPAC Name

2-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O/c1-15-16(2)30(13-17-9-11-26-12-10-17)24-21(15)25-28-23(29-31(25)14-27-24)20-8-7-18-5-3-4-6-19(18)22(20)32/h3-12,14,32H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNFFDMILQACHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=C(C5=CC=CC=C5C=C4)O)CC6=CC=NC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-1-NAPHTHOL typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclocondensation of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with triethyl orthoesters to form imidic esters. These esters are then treated with hydrazine hydrate to yield 4-imino-3H-pyrrolo[2,3-d]pyrimidin-3-amines, which are subsequently cyclized with acyl chlorides in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst under solvent-free conditions .

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-1-NAPHTHOL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-1-NAPHTHOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]-1-NAPHTHOL involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction inhibits the kinase activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with key amino acids .

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